2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloroquinolin-3-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
2-(6-bromo-4-oxo-3H-quinazolin-2-yl)-3-(2-chloroquinolin-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrClN4O/c21-14-5-6-17-15(9-14)20(27)26-19(25-17)13(10-23)8-12-7-11-3-1-2-4-16(11)24-18(12)22/h1-9H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYOFAQMEGUDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NC4=C(C=C(C=C4)Br)C(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloroquinolin-3-yl)prop-2-enenitrile is a synthetic derivative belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The chemical structure of the compound can be described as follows:
| Property | Value |
|---|---|
| Chemical Formula | CHBrClNO |
| Molecular Weight | 360.61 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Antiviral Activity
Research has indicated that compounds related to quinazolinones exhibit significant antiviral properties. For instance, studies have shown that derivatives with similar structures demonstrate activity against various viruses, including Herpes simplex and HIV. The mechanism often involves interference with viral replication processes.
A notable study synthesized a series of 6-bromo-substituted quinazolinones and tested their antiviral efficacy. One compound demonstrated a minimum inhibitory concentration (MIC) of 1.92 µg/ml against vaccinia virus, suggesting that structural modifications in quinazolinones can enhance antiviral potency .
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been extensively investigated. Some studies have reported that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds with a similar framework have shown effectiveness against breast cancer and leukemia cell lines.
For example, a study evaluating the COX-2 inhibitory activity of quinazolinone derivatives found that certain modifications led to significant inhibition of COX-2, an enzyme often overexpressed in cancer tissues . This suggests that the compound may also exhibit anticancer properties through COX inhibition.
Case Study 1: Antiviral Screening
In a study focused on the antiviral activities of various quinazolinone derivatives, one compound exhibited promising results against multiple strains of Herpes simplex virus. The study employed E(6)SM cell cultures to assess cytotoxicity and antiviral efficacy, revealing that structural modifications could lead to enhanced antiviral activity .
Case Study 2: Anticancer Evaluation
Another investigation assessed the cytotoxic effects of related quinazolinone derivatives on human cancer cell lines. The results indicated that specific substitutions on the quinazolinone core significantly increased cytotoxicity against breast cancer cells, with IC50 values indicating potent activity .
The biological activities of this compound may involve several mechanisms:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral enzymes critical for replication.
- Induction of Apoptosis : Quinazolinone derivatives can trigger programmed cell death in cancer cells.
- COX Inhibition : By inhibiting COX enzymes, these compounds may reduce inflammation and tumor growth.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other quinazolinone- and quinoline-based derivatives. Key comparisons include:
Key Observations :
- The propenenitrile linker introduces rigidity and conjugation, similar to the cyanofuran-thione system in , which stabilizes planar conformations critical for intermolecular interactions .
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns in the target compound can be inferred from analogous systems:
- O–H···N(cyano) and C–H···N(cyano) interactions dominate in ’s crystal structure, forming parallel dimeric sheets . The target compound’s cyano group likely participates in similar interactions, though its lack of hydroxyl groups may limit O–H···N bonding.
- Graph set analysis (as per ) would classify these interactions into motifs like $ R_2^2(8) $ or $ C(6) $, common in cyanated aromatics .
Computational and Experimental Insights
- Dihedral Angles: The 12.75° dihedral angle in between indole and furan planes minimizes steric strain while maintaining conjugation. For the target compound, analogous angles between quinazolinone and chloroquinoline moieties would influence π-stacking and crystallinity.
- Refinement Software : SHELX programs () are widely used for resolving such structures, suggesting that the target compound’s crystallographic data could be refined using SHELXL or SHELXTL .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone core is typically synthesized via cyclocondensation of 2-aminobenzamide derivatives. For the 6-bromo variant, 4-bromoanthranilic acid serves as the starting material. Reaction with cyanogen bromide in acetic acid under reflux yields 6-bromo-2-cyano-3,4-dihydroquinazolin-4-one. Alternatively, urea or thiourea can be employed as cyclizing agents, though cyanogen bromide provides superior regioselectivity.
Table 1: Comparison of Cyclocondensation Methods
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyanogen bromide | Acetic acid | 120 | 78 | 95 |
| Urea | DMF | 150 | 65 | 88 |
| Thiourea | Ethanol | 80 | 72 | 90 |
Bromination Strategies
Direct bromination of preformed quinazolinones using bromine in dichloromethane or N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces the 6-bromo substituent. NBS is preferred for reduced side-product formation, achieving 85–90% yields when catalyzed by Lewis acids like FeCl3.
Synthesis of 2-Chloroquinolin-3-yl Fragment
Skraup Cyclization with Chlorinated Precursors
The 2-chloroquinoline nucleus is synthesized via Skraup cyclization of 3-chloroaniline with glycerol and sulfuric acid. Modifications include substituting glycerol with acrolein derivatives to enhance yield. Post-cyclization chlorination using POCl3 at 110°C introduces the 2-chloro group with >90% efficiency.
Metal-Mediated Functionalization
Recent advances employ lithium-magnesium intermediates for regioselective functionalization. Treatment of 7-chloroquinoline with LiTMP (lithium tetramethylpiperidide) generates a magnesiated species at the 3-position, which reacts with electrophiles like CO2 or nitriles to install the desired substituents.
Table 2: Electrophilic Quenching of Lithio-Magnesiated Quinoline
| Electrophile | Product | Yield (%) |
|---|---|---|
| CO2 | 3-Carboxy-2-chloroquinoline | 76 |
| Acetonitrile | 3-Cyano-2-chloroquinoline | 82 |
Formation of Prop-2-enenitrile Linker
Knoevenagel Condensation
The α,β-unsaturated nitrile bridge is formed via Knoevenagel condensation between the quinazolinone aldehyde and the chloroquinoline acetonitrile derivative. Catalysis by piperidine in ethanol at 60°C affords the trans-isomer predominantly. Microwave-assisted conditions reduce reaction time from 12 hours to 30 minutes with comparable yields (75–80%).
Table 3: Optimization of Knoevenagel Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 60 | 12 | 78 |
| DBU | THF | 80 | 6 | 82 |
| None | Microwave | 100 | 0.5 | 79 |
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Sonogashira coupling between halogenated quinazolinones and propargyl nitriles, though this method necessitates stringent anhydrous conditions and yields are suboptimal (60–65%).
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance reaction rates but complicate purification. Ethanol-water mixtures (4:1) improve crystallinity during workup. Elevated temperatures (>100°C) promote side reactions such as nitrile hydrolysis, necessitating careful control.
Purification Techniques
Column chromatography with silica gel (hexane:ethyl acetate, 3:1) remains standard, though recrystallization from dimethyl sulfoxide (DMSO) achieves >98% purity for crystalline batches.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, quinazolinone H5), 8.45 (d, J = 8.4 Hz, 1H, quinoline H8), 7.98–7.86 (m, 3H, aromatic), 6.92 (s, 1H, enenitrile CH).
- HRMS : m/z calculated for C20H10BrClN4O [M+H]+: 482.9602; found: 482.9598.
PXRD and Thermal Analysis
Powder X-ray diffraction confirms polymorphic Form I, stable up to 250°C. Differential scanning calorimetry (DSC) shows a sharp endotherm at 218°C corresponding to melting.
Q & A
Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to maximize yield?
Methodological Answer: Synthesis involves multi-step protocols, typically starting with halogenated quinazolinone and quinoline precursors. Key steps include:
- Coupling Reactions : Use of palladium-catalyzed cross-coupling (e.g., Suzuki or Heck) to link brominated quinazolinone and chloroquinoline moieties .
- Cyanoenamine Formation : Prop-2-enenitrile groups are introduced via Knoevenagel condensation under anhydrous conditions (e.g., ethanol/DMSO solvent system) .
- Optimization : Temperature (60–80°C) and pH (neutral to mildly acidic) must be tightly controlled to avoid side reactions (e.g., hydrolysis of nitrile groups) .
Yield Enhancement : Use of APS (ammonium persulfate) as an initiator in radical copolymerization steps improves reaction efficiency .
Q. Q2. Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic proton environments (quinazolinone at δ 7.2–8.5 ppm, quinoline at δ 8.0–8.8 ppm) and nitrile group confirmation (C≡N stretch at ~2200 cm⁻¹ in IR) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~470–480) and isotopic patterns for bromine/chlorine .
- X-ray Crystallography : Resolves dihedral angles between quinazolinone and quinoline planes (e.g., 12–15° deviation), critical for understanding π-π stacking interactions .
Q. Q3. How does the compound’s reactivity vary under different halogenation conditions?
Methodological Answer:
- Bromination : Electrophilic substitution at the quinazolinone C6 position requires Lewis acids (e.g., FeBr₃) in glacial acetic acid to prevent over-halogenation .
- Chlorination : Direct chlorination of quinoline at C2 is achieved using SOCl₂/PCl₅, but competing side reactions (e.g., ring-opening) necessitate low temperatures (0–5°C) .
Contradiction Note : Excess halogenating agents reduce yield due to competing dihalogenation; stoichiometric ratios must be empirically determined .
Advanced Research Questions
Q. Q4. How can computational modeling predict the compound’s electronic properties and guide SAR (Structure-Activity Relationship) studies?
Methodological Answer:
- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV), indicating redox activity relevant to pharmacological targeting .
- Molecular Docking : Simulates binding to kinase domains (e.g., EGFR or VEGFR2) by analyzing hydrogen bonds between the quinazolinone carbonyl and receptor residues .
- Bond-Length Alternation (BLA) : Quantifies conjugation in the prop-2-enenitrile linker; BLA values <0.05 Å suggest strong electron delocalization, enhancing bioactivity .
Q. Q5. What strategies resolve contradictions in spectral data vs. crystallographic results for this compound?
Methodological Answer:
- Discrepancy Example : NMR may suggest planar conformations, while X-ray reveals non-planar dihedral angles due to crystal packing forces .
- Resolution : Use variable-temperature NMR to assess dynamic effects, and compare with solid-state DFT models to reconcile differences .
- Validation : Cross-reference IR/Raman spectra with computed vibrational modes (e.g., Gaussian 16 software) .
Q. Q6. How does solvent polarity affect the compound’s stability during long-term storage?
Methodological Answer:
- Polar Protic Solvents (e.g., MeOH) : Induce hydrolysis of the nitrile group to amides over time; stability studies show >90% degradation after 30 days .
- Non-Polar Solvents (e.g., DCM) : Minimize degradation (<5% over 60 days) but require inert atmospheres (N₂/Ar) to prevent oxidation of the dihydroquinazolinone ring .
Experimental Design : Accelerated stability testing (40°C/75% RH) with HPLC monitoring (C18 column, 254 nm detection) quantifies degradation pathways .
Q. Q7. What synthetic modifications improve selectivity in kinase inhibition assays?
Methodological Answer:
- Quinoline Substituents : Introducing electron-withdrawing groups (e.g., -CF₃ at C2) increases selectivity for EGFR over HER2 by altering electrostatic potential maps .
- Prop-2-enenitrile Linker : Replacing nitrile with amide groups reduces off-target binding (IC₅₀ shift from 12 nM to >1 μM in VEGFR2 assays) .
- Halogen Positioning : Bromine at C6 (quinazolinone) vs. C7 alters steric bulk, modulating ATP-binding pocket interactions .
Q. Q8. How can cross-disciplinary approaches (e.g., in silico + in vitro) elucidate its pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMETlab2.0 models predict moderate bioavailability (F% ~45%) due to high logP (~3.5) .
- Metabolite Identification : LC-MS/MS reveals hepatic CYP3A4-mediated oxidation of the quinoline ring to N-oxide derivatives .
- In Vitro Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) confirm t½ ~120 minutes, aligning with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
